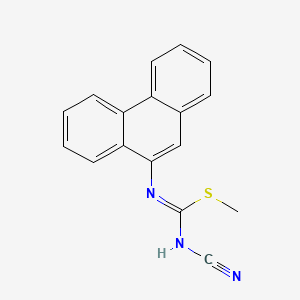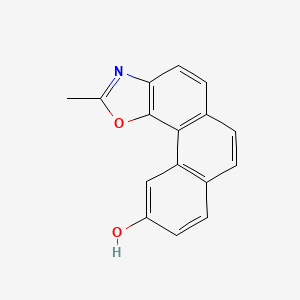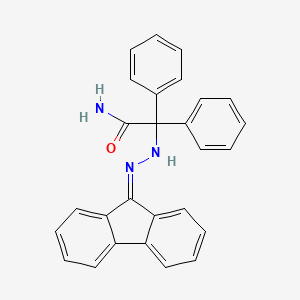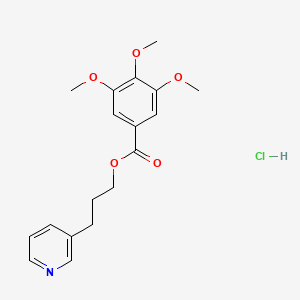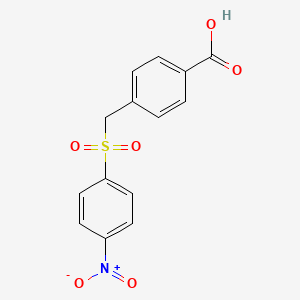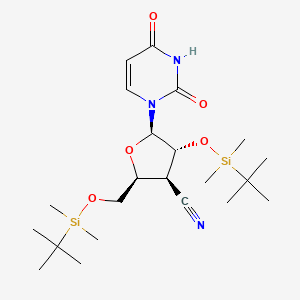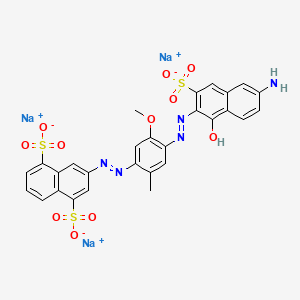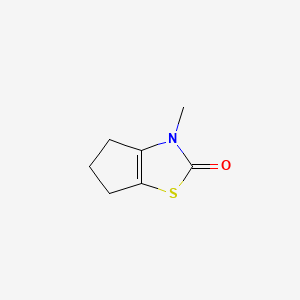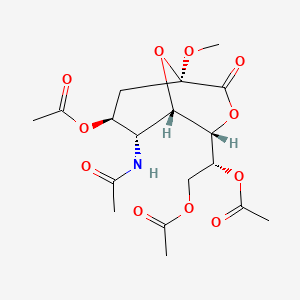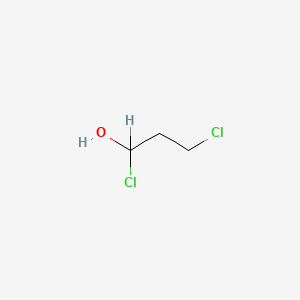![molecular formula C13H20O5S B12798889 3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 57105-54-1](/img/structure/B12798889.png)
3-({2-[(Propan-2-yl)sulfanyl]ethoxy}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 202748: is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 202748 involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully controlled to maintain the integrity of the compound and achieve high yields.
Industrial Production Methods: In an industrial setting, the production of NSC 202748 is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent quality and efficiency. The use of catalysts and solvents is also crucial in enhancing the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: NSC 202748 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound, which determine its reactivity and the types of products formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to remove oxygen atoms or add hydrogen atoms.
Substitution: Halogenation reactions often use reagents like chlorine or bromine to replace hydrogen atoms with halogen atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
NSC 202748 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: NSC 202748 is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of NSC 202748 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
NSC 202748 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 125973: Known for its anticancer properties, this compound shares structural similarities with NSC 202748 but differs in its specific molecular interactions and efficacy.
NSC 123456: Another compound with potential therapeutic applications, it exhibits different reactivity and biological activity compared to NSC 202748.
Properties
CAS No. |
57105-54-1 |
|---|---|
Molecular Formula |
C13H20O5S |
Molecular Weight |
288.36 g/mol |
IUPAC Name |
3-(2-propan-2-ylsulfanylethoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H20O5S/c1-7(2)19-6-5-17-13(16)11-9-4-3-8(18-9)10(11)12(14)15/h7-11H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
NVXLNAHUHMADBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCOC(=O)C1C2CCC(C1C(=O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



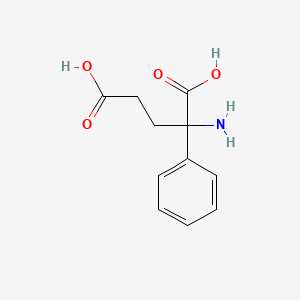
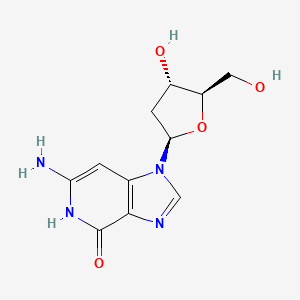
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
